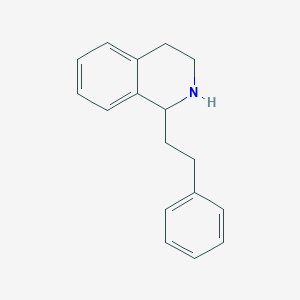

1-(2-苯乙基)-1,2,3,4-四氢异喹啉

描述

1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the tetrahydroisoquinoline family, which has been the subject of various studies due to its biological activity and potential therapeutic applications. The tetrahydroisoquinoline scaffold is a common structural motif in a variety of natural products and synthetic compounds with diverse pharmacological properties.

Synthesis Analysis

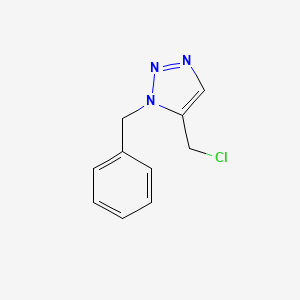

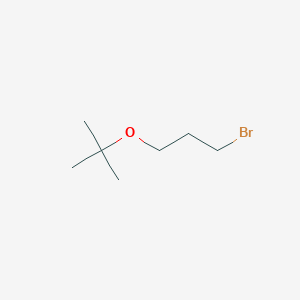

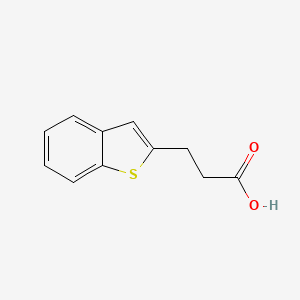

The synthesis of tetrahydroisoquinoline derivatives has been explored through various methods. For instance, the synthesis of 1-phenethyl-2,4-propano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines involved lithium aluminum hydride reduction followed by bromination and dehydrobromination . Another approach for synthesizing 1-substituted tetrahydroisoquinolines utilized the Pictet-Spengler reaction catalyzed by BINOL-phosphoric acid, which proved to be enantioselective and efficient . Additionally, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was achieved through acylation, Bischler-Napieralski reaction, and reduction, followed by salt formation .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives has been characterized using various spectroscopic techniques. For example, the structure of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was confirmed by IR and 1H NMR spectroscopy . The conformation of the tetrahydroisoquinoline ring in various substituted derivatives has been discussed based on CD, 1H-NMR spectra, and steric energies .

Chemical Reactions Analysis

Tetrahydroisoquinolines undergo a variety of chemical reactions that modify their structure and biological activity. The Bischler-Napieralski reaction is a common method used to synthesize isoquinoline derivatives . The Pictet-Spengler reaction is another key reaction for constructing the tetrahydroisoquinoline core with high enantioselectivity . Additionally, the presence of substituents on the tetrahydroisoquinoline nucleus can significantly affect the compound's reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

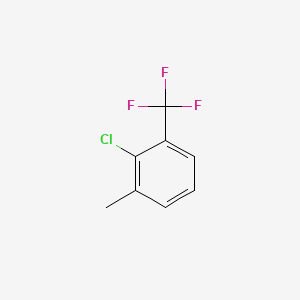

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their substituents. For instance, the introduction of a hydrophilic electron-withdrawing substituent at the 7-position of the tetrahydroisoquinoline nucleus can reduce the binding affinity toward the alpha2-adrenoceptor . The protonation behavior of aminomethyl-tetrahydroisoquinolines has been investigated, showing that these compounds are substantially monoprotonated at physiological pH . The presence of halogenated phenylethyl groups in certain derivatives has been associated with interesting analgesic and spasmolytic properties .

科学研究应用

合成和修饰

- 改进的合成方法:宋洪瑞(2011)开发了一种改进的过程,从苯乙胺合成了与之相关的化合物1-甲基-1,2,3,4-四氢异喹啉,实现了80.8%的总产率。这表明了优化合成1-(2-苯乙基)-1,2,3,4-四氢异喹啉的潜力(Song Hong-rui, 2011)。

生化和药理研究

可能与帕金森病有关:牧野、太田、立川和广部(1988)发现1,2,3,4-四氢异喹啉(TIQ)和1-甲基-1,2,3,4-四氢异喹啉(1MeTIQ),与1-(2-苯乙基)-1,2,3,4-四氢异喹啉有化学关联,存在于某些食物中,并且可以穿过大鼠的血脑屏障,表明可能与帕金森病有关(Makino et al., 1988)。

镇痛活性:Tabatabaia等人(1999)合成了1-[N-甲基-(2-苯乙基)氨基]甲基-1,2,3,4-四氢异喹啉的衍生物,并发现特定的修饰导致具有显著镇痛性能的化合物,与可待因相当(Tabatabaia et al., 1999)。

化学性质和反应

对映选择性合成:Prat等人(2001)研究了与1-(2-苯乙基)-1,2,3,4-四氢异喹啉相关的化合物的去消旋化,使用特定的方法实现了高达84%的对映选择性。这突显了创造该化合物的对映纯形式的潜力(Prat et al., 2001)。

催化不对称合成:刘等人(2015)总结了用于催化不对称合成C1-手性1,2,3,4-四氢异喹啉的新策略,表明该化合物在为天然产物合成创建手性支架方面的相关性(Liu et al., 2015)。

治疗和生物潜力

- 抗癌药物合成:Redda、Gangapuram和Ardley(2010)合成了取代的1,2,3,4-四氢异喹啉,对乳腺癌细胞系显示出强大的细胞毒性。这表明了1-(2-苯乙基)-1,2,3,4-四氢异喹啉衍生物在癌症治疗中的潜力(Redda et al., 2010)。

作用机制

Target of Action

It is structurally similar to fentanyl analogs , which primarily target the mu-opioid receptors . These receptors play a crucial role in pain perception and reward.

Mode of Action

Based on its structural similarity to fentanyl analogs, it can be anticipated that it acts as an agonist at the mu-opioid receptors . This interaction triggers a series of intracellular events, leading to analgesic effects .

Biochemical Pathways

Fentanyl analogs, which are structurally similar, are known to undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Fentanyl, a structurally similar compound, is known for its high potency and presumed high lipophilicity, large volume of distribution, and potential active metabolites .

Result of Action

Fentanyl analogs, which are structurally similar, are known to produce strong and rapid analgesia . They have a high potential for producing addiction and severe adverse effects including coma and death .

属性

IUPAC Name |

1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-2-6-14(7-3-1)10-11-17-16-9-5-4-8-15(16)12-13-18-17/h1-9,17-18H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUJIVVXTYWNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508684 | |

| Record name | 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

68263-23-0 | |

| Record name | 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

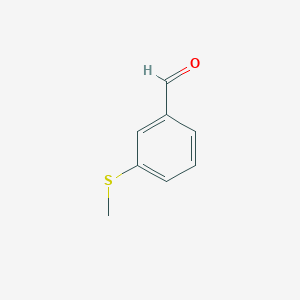

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

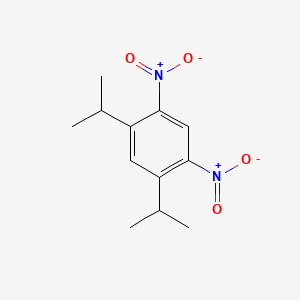

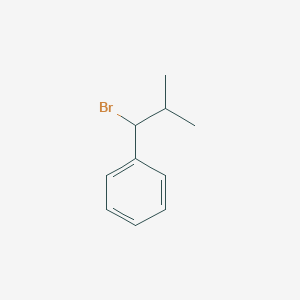

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)